

Spectroscopic Profile of Pyrazine-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyrazine-2-carbaldehyde

Cat. No.: B1279537

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Pyrazine-2-carbaldehyde**, a key heterocyclic aldehyde with applications in medicinal chemistry and materials science. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Pyrazine-2-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

While a definitive, fully assigned spectrum from a single, publicly available source is not readily accessible, analysis of related structures and general principles of NMR spectroscopy for aromatic aldehydes allows for a reliable prediction of the proton NMR spectrum of **Pyrazine-2-carbaldehyde**. The pyrazine ring protons are expected in the aromatic region, with the aldehydic proton appearing significantly downfield.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-C=O	9.8 - 10.2	Singlet (s)	-
H-3	~9.2	Doublet (d)	~1.5
H-5	~8.8	Doublet (d)	~2.5
H-6	~8.7	Doublet of doublets (dd)	~2.5, ~1.5

Note: Predicted values are based on analogous structures and established substituent effects on the pyrazine ring. Actual values may vary depending on the solvent and experimental conditions.

^{13}C NMR (Carbon-13 NMR) Data

Specific experimental ^{13}C NMR data for **Pyrazine-2-carbaldehyde** is not readily available in public databases. However, based on the known chemical shifts of pyrazine and the substituent effects of an aldehyde group, the following chemical shifts can be anticipated.

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	190 - 195
C-2	150 - 155
C-3	148 - 152
C-5	145 - 148
C-6	143 - 146

Note: These are estimated values. The carbonyl carbon is expected to be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of **Pyrazine-2-carbaldehyde** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Vibrational Mode	Expected Absorption Range (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aldehyde)	2850 - 2750	Weak (often two bands)
C=O stretch (aldehyde)	1715 - 1695	Strong
C=N and C=C stretch (aromatic ring)	1600 - 1400	Medium to Strong
C-H in-plane bending	1300 - 1000	Medium
C-H out-of-plane bending	900 - 675	Strong

Mass Spectrometry (MS)

The mass spectrum of **Pyrazine-2-carbaldehyde** provides information about its molecular weight and fragmentation pattern.

Parameter	Value	Source
Molecular Formula	C ₅ H ₄ N ₂ O	-
Molecular Weight	108.10 g/mol	[1]
Exact Mass	108.0324 Da	[1]
Major Predicted Fragments (m/z)	Proposed Structure	
108	[M] ⁺ (Molecular Ion)	
107	[M-H] ⁺	
80	[M-CO] ⁺	
53	[C ₃ H ₃ N] ⁺	

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **Pyrazine-2-carbaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.
- Cap the NMR tube securely.

Data Acquisition (^1H and ^{13}C NMR):

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.

- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- Dissolve a small amount of **Pyrazine-2-carbaldehyde** in a volatile solvent (e.g., dichloromethane or acetone).
- Place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

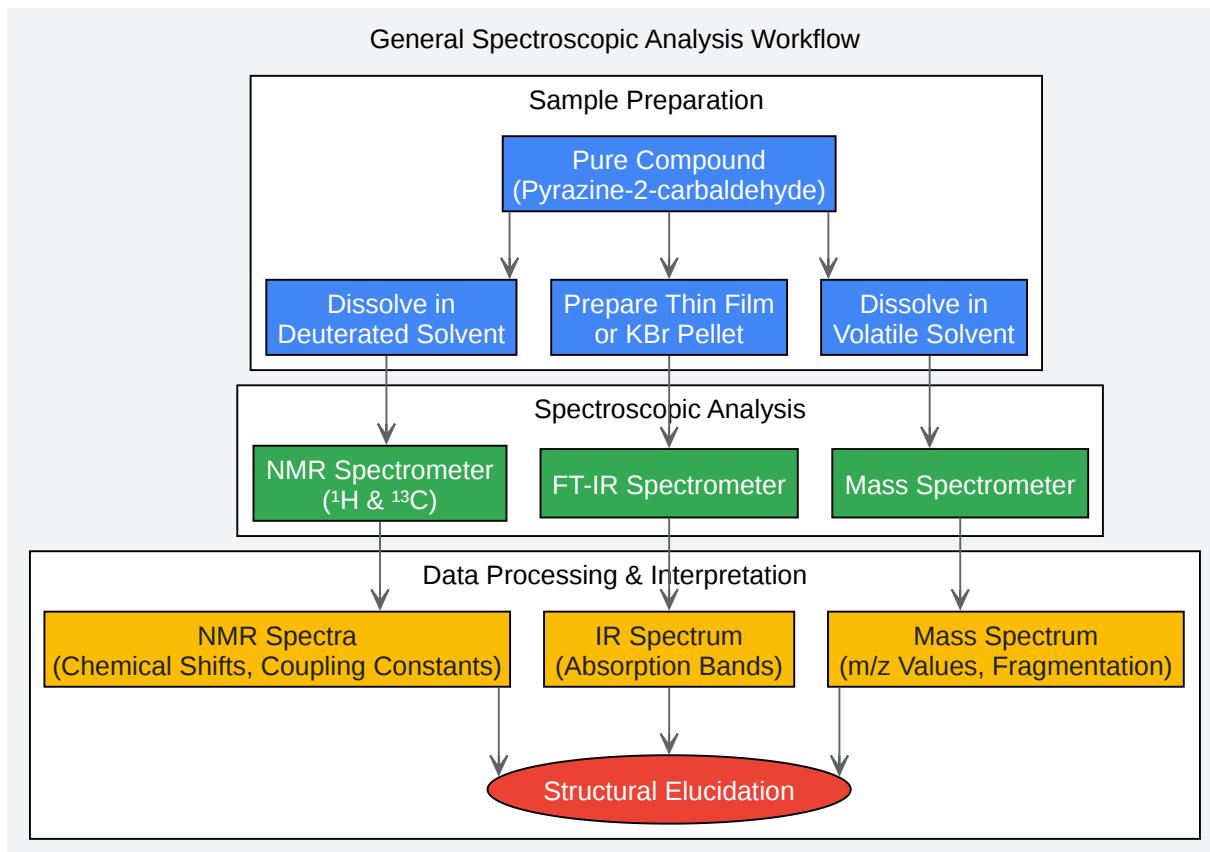
Data Acquisition (FT-IR):

- Record a background spectrum of the clean, empty sample compartment.
- Place the salt plate with the sample film in the spectrometer's sample holder.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation (for Electron Ionization - EI):

- Prepare a dilute solution of **Pyrazine-2-carbaldehyde** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 $\mu\text{g}/\text{mL}$ to 10 $\mu\text{g}/\text{mL}$.


Data Acquisition (EI-MS):

- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

- If using a direct insertion probe, the sample is heated to induce vaporization into the ion source.
- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Pyrazine-2-carbaldehyde**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrazine-2-carbaldehyde | C5H4N2O | CID 11274980 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Pyrazine-2-carbaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279537#spectroscopic-data-of-pyrazine-2-carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com